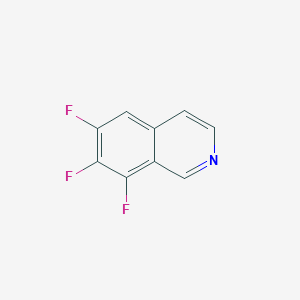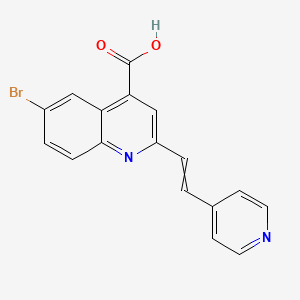
6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H11BrN2O2. It is known for its unique structure, which includes a quinoline core substituted with a bromine atom and a pyridinyl ethenyl group.
準備方法
The synthesis of 6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoquinoline and 4-pyridinecarboxaldehyde.
Condensation Reaction: The 2-bromoquinoline undergoes a condensation reaction with 4-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 2-[2-(pyridin-4-yl)ethenyl]quinoline.
Bromination: The intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position of the quinoline ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to yield the desired product.
化学反応の分析
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the ethenyl group to an ethyl group.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium cyanide (KCN).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form biaryl derivatives.
科学的研究の応用
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug discovery and development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its ability to interact with specific molecular targets.
作用機序
The mechanism of action of 6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-bromoquinoline: Lacks the pyridinyl ethenyl and carboxylic acid groups, making it less versatile in chemical reactions.
4-pyridinecarboxaldehyde: Lacks the quinoline core and bromine atom, limiting its applications in coordination chemistry.
Quinoline-4-carboxylic acid: Lacks the bromine atom and pyridinyl ethenyl group, reducing its potential as a building block for more complex molecules.
特性
分子式 |
C17H11BrN2O2 |
|---|---|
分子量 |
355.2 g/mol |
IUPAC名 |
6-bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11BrN2O2/c18-12-2-4-16-14(9-12)15(17(21)22)10-13(20-16)3-1-11-5-7-19-8-6-11/h1-10H,(H,21,22) |
InChIキー |
KKNHYSSJHQAITJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide](/img/structure/B11822809.png)

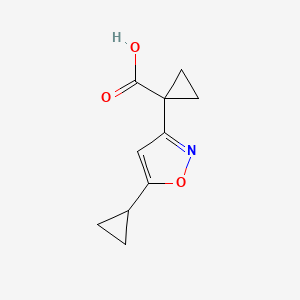

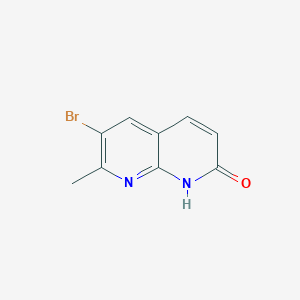
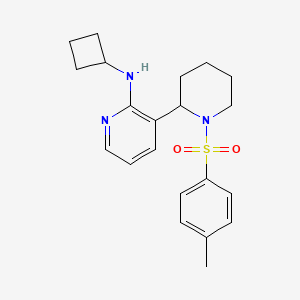
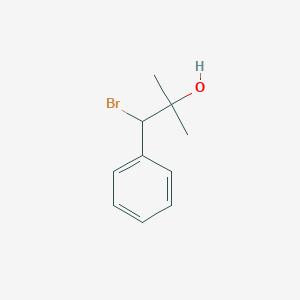



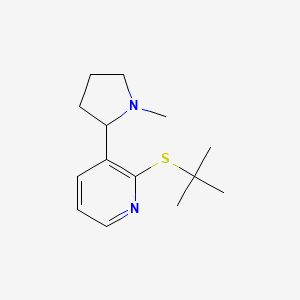
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)
